BENGHE Foundational & Exploratory

Check Availability & Pricing

N6-Formyladenosine (f6A): Biogenesis, Stability,
and Epitranscriptomic Regulation

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: N6-Formyl-adenosine
CAS No.: 6706-56-5
Cat. No.: B1145791
Get Quote
. J

Executive Summary

N6-Formyladenosine (f6A) is a pervasive, dynamically regulated RNA modification found in
mammalian messenger RNA (MRNA).[1][2][3] Historically dismissed as a fleeting intermediate
in the demethylation of N6-methyladenosine (m6A), f6A is now recognized as a stable
epitranscriptomic mark with a half-life of approximately 3 hours under physiological conditions.

Its presence is directly controlled by the Fat Mass and Obesity-associated protein (FTO), an
oxidative demethylase. The biological significance of f6A lies in its ability to remodel the
epitranscriptomic landscape—acting not merely as a step toward "erasing” m6A, but as a
distinct chemical signal that alters RNA-protein interactions, potentially inhibiting m6A-specific
readers (e.g., YTHDF proteins) and influencing transcript stability and translation efficiency.

Chemical Identity & Biogenesis

f6A is an oxidized derivative of adenosine. It is not incorporated during transcription but is
generated post-transcriptionally through the oxidative demethylation of m6A.
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The FTO-Mediated Oxidative Cascade

The formation of f6A is catalyzed by FTO, a Fe(ll)- and

-ketoglutarate-dependent dioxygenase.[1][2][3] Unlike ALKBHS5, which removes the methyl
group from m6A directly, FTO oxidizes the methyl group in a stepwise manner.

Methylation: Adenosine is methylated to m6A by the METTL3/14 complex.[4][5]

First Oxidation: FTO oxidizes m6A to N6-hydroxymethyladenosine (hm6A).[1][2][3]

Second Oxidation: FTO further oxidizes hm6A to N6-formyladenosine (f6A).[1][3]

Deformylation: f6A spontaneously (or potentially enzymatically) hydrolyzes to unmodified
Adenosine (A), releasing formate.

Biogenesis Pathway Diagram

The following Graphviz diagram illustrates the stepwise oxidation driven by FTO.
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Caption: The cyclic biogenesis and removal of f6A. FTO drives the oxidation of m6A to f6A,
which eventually reverts to Adenosine.

Physiological Significance[1][2][3][6]
The "Stable Intermediate" Paradox

While chemically an intermediate, f6A exhibits a half-life of ~3 hours in aqueous solution at

neutral pH. This stability is sufficient for f6A to accumulate in cells and exert biological functions
distinct from m6A.
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e Transcriptomic Distribution: f6A is found in poly(A)+ mRNA derived from various mammalian
tissues (e.qg., liver, brain).

» Dynamic Regulation: Levels of f6A fluctuate with FTO activity. Inhibition of FTO leads to a
depletion of f6A and an accumulation of m6A.

Modulation of RNA-Protein Interactions

The formyl group on the N6 position alters the Watson-Crick binding face of the adenine base.

o Reader Evasion: The bulky and electron-withdrawing formyl group likely sterically hinders the
binding of canonical m6A readers (e.g., YTH domain proteins). By converting m6A to f6A,
FTO may functionally "mask" the m6A signal before the methyl group is physically removed.

o Translation Efficiency: Evidence suggests that f6A-modified mMRNAs may have altered
translation rates, potentially due to stalling of the ribosomal machinery or recruitment of
distinct (yet to be fully characterized) f6A-binding proteins.

Analytical Methodologies (Expertise & Protocols)

Detecting f6A requires specific modifications to standard liquid chromatography-tandem mass
spectrometry (LC-MS/MS) workflows due to its sensitivity to pH.

Critical Challenge: pH Sensitivity

Standard Protocol Flaw: Traditional RNA hydrolysis uses acidic conditions or acidic stopping
buffers. The f6A Reality: f6A is prone to rapid deformylation (hydrolysis to Adenosine) under
acidic conditions. Neutral pH is mandatory for accurate quantification.

Optimized LC-MS/MS Workflow

This protocol ensures the preservation of the formyl group during sample preparation.
Step 1: RNA Isolation
« |solate total RNA or poly(A)+ mRNA using standard Trizol or column-based methods.

e Crucial: Avoid prolonged storage in acidic elution buffers.
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Step 2: Neutral Enzymatic Digestion

o Buffer: Prepare 10 mM Ammonium Acetate (pH 7.0 - 7.5). Do NOT use Sodium Acetate (pH
5.2).

e Enzyme Mix: Add Nuclease P1 (2 U) and Phosphodiesterase I.
 Incubation: 37°C for 2 hours.
o Dephosphorylation: Add Alkaline Phosphatase (CIP or SAP) and incubate for 1 hour at 37°C.
o Filtration: Filter through a 10 kDa MWCO spin filter to remove enzymes.
Step 3: LC-MS/MS Quantification
o Column: Reverse-phase C18 (e.g., Agilent Zorbax Eclipse Plus).
» Mobile Phase:
o A:0.1% Formic acid in Water (Keep run times short to minimize acid exposure).
o B:0.1% Formic acid in Acetonitrile.

o MRM Transitions (Multiple Reaction Monitoring):

Nucleoside Precursor lon (m/z) Product lon (m/z) Loss Description

Adenosine (A) 268.1 136.1 Loss of Ribose (-132)
mM6A 282.1 150.1 Loss of Ribose (-132)
f6A 296.1 164.1 Loss of Ribose (-132)

Analytical Workflow Diagram
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Caption: Optimized workflow for f6A detection emphasizing neutral pH digestion to prevent
artifactual deformylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1145791?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

